molecular formula C6H12NO4P B14704438 Dimethyl (((1-oxoallyl)amino)methyl)phosphonate CAS No. 24610-95-5

Dimethyl (((1-oxoallyl)amino)methyl)phosphonate

Cat. No.: B14704438
CAS No.: 24610-95-5
M. Wt: 193.14 g/mol
InChI Key: OLKYWAGUBPTLHH-UHFFFAOYSA-N
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Description

Dimethyl (((1-oxoallyl)amino)methyl)phosphonate is an organophosphorus compound with the molecular formula C6H12NO4P. It is known for its unique structure, which includes a phosphonate group, an amide group, and an allyl group. This compound is used in various scientific research applications due to its reactivity and versatility .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl (((1-oxoallyl)amino)methyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of dimethyl phosphite with an appropriate amine and an allyl halide under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reactant concentrations to ensure high yield and purity. The final product is usually purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

Dimethyl (((1-oxoallyl)amino)methyl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include phosphonic acid derivatives, amines, and substituted allyl compounds .

Scientific Research Applications

Dimethyl (((1-oxoallyl)amino)methyl)phosphonate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex organophosphorus compounds.

    Biology: The compound is studied for its potential as a biochemical probe and its interactions with biological molecules.

    Medicine: Research is ongoing into its potential use in drug development, particularly for targeting specific enzymes and pathways.

    Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of dimethyl (((1-oxoallyl)amino)methyl)phosphonate involves its interaction with specific molecular targets. The phosphonate group can form strong bonds with metal ions and enzymes, affecting their activity. The amide and allyl groups also contribute to its reactivity and ability to interact with various biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl (((1-oxoallyl)amino)methyl)phosphonate is unique due to its combination of functional groups, which provides a versatile platform for various chemical reactions and applications. Its ability to interact with both organic and inorganic molecules makes it valuable in multiple fields of research .

Properties

CAS No.

24610-95-5

Molecular Formula

C6H12NO4P

Molecular Weight

193.14 g/mol

IUPAC Name

N-(dimethoxyphosphorylmethyl)prop-2-enamide

InChI

InChI=1S/C6H12NO4P/c1-4-6(8)7-5-12(9,10-2)11-3/h4H,1,5H2,2-3H3,(H,7,8)

InChI Key

OLKYWAGUBPTLHH-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(CNC(=O)C=C)OC

Origin of Product

United States

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